molecular formula C12H14N2O2 B598865 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine CAS No. 1203499-56-2

2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine

Cat. No. B598865
M. Wt: 218.256
InChI Key: HKLITSAOGZOQKJ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its relevance or use in scientific, medical, or industrial contexts.



Synthesis Analysis

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Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms, the presence of functional groups, and the overall 3D structure of the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties might include reactivity, acidity or basicity, redox potential, and others.


Scientific Research Applications

Biological Activities and Therapeutic Potential

The 1,8-naphthyridine derivatives, including 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine, have garnered significant attention for their wide range of biological activities. These compounds demonstrate potential in therapeutic and medicinal research due to their antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Additionally, they show promise in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Their broad spectrum of activities is underpinned by their interaction with various biological targets, making them potent scaffolds for drug discovery (Madaan et al., 2015). Further, these derivatives exhibit anti-osteoporotic, anti-allergic, antimalarial, and other pharmacological activities, highlighting their versatility and potential as a foundation for developing new therapeutic agents (Gurjar & Pal, 2018).

Role in Amyloid Imaging

Amyloid imaging in Alzheimer's disease research has benefited from the development of novel ligands, some of which may involve derivatives of 1,8-naphthyridine compounds. These ligands facilitate the in vivo measurement of amyloid in patients' brains, contributing significantly to the early detection of Alzheimer's disease and the evaluation of anti-amyloid therapies. This advancement underscores the compound's contribution to understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain (Nordberg, 2007).

Anticancer Activity

The 1,8-naphthalimide moiety, closely related to 1,8-naphthyridine derivatives, has been highlighted for its effective DNA intercalation properties, showcasing significant antitumor activity. Structural modifications of the naphthalimide scaffold have led to a variety of derivatives that bind to DNA through intercalation, offering a promising avenue for anticancer drug development. This intercalation mechanism is critical for the activation or inhibition of DNA function necessary in cancer therapy, emphasizing the importance of these compounds in medicinal chemistry and drug discovery efforts (Tandon et al., 2017).

Environmental and Industrial Applications

Beyond their biological and therapeutic potentials, derivatives of 1,8-naphthyridine and related compounds find applications in various environmental and industrial contexts. For instance, their use as photoinitiators in polymerization processes, where their photophysical properties can be easily tuned, highlights the industrial relevance of these compounds. The development of environmentally friendly and economically viable alternatives to conventional materials, through the modification of these compounds, is an active area of research that supports sustainability and innovation in materials science (Noirbent & Dumur, 2020).

Safety And Hazards

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Future Directions

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For a specific compound, these analyses would require access to experimental data, scientific literature, and various analytical tools. It’s always recommended to refer to peer-reviewed articles and trusted databases for accurate and reliable information. Please note that this is a general guide and the specific details may vary depending on the nature of the compound.


properties

IUPAC Name

2-(dimethoxymethyl)-6-methyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8-6-9-4-5-10(12(15-2)16-3)14-11(9)13-7-8/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLITSAOGZOQKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N=C(C=C2)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673620
Record name 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine

CAS RN

1203499-56-2
Record name 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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